2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid
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Overview
Description
2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . This compound is characterized by the presence of a but-3-yn-1-yl group attached to an amino group, which is further connected to a 5-chlorobenzoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chlorobenzoic acid with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The alkyne group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO).
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: Products with oxidized alkyne groups.
Reduction: Products with reduced alkyne groups.
Coupling: Triazole derivatives from click chemistry reactions.
Scientific Research Applications
2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of photoaffinity probes for studying protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical probes for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid involves its ability to form covalent bonds with target molecules. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This property makes it useful in the design of chemical probes and bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Prop-2-yn-1-yl)amino]acetic acid
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- CA-alkyne (2-Chloro-N-(hex-5-yn-1-yl)acetamide)
Uniqueness
2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid is unique due to its specific combination of a but-3-yn-1-yl group and a 5-chlorobenzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions, making it versatile for various research applications. Its ability to form covalent bonds with target molecules through click chemistry reactions further enhances its utility in scientific research .
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-(but-3-ynylamino)-5-chlorobenzoic acid |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h1,4-5,7,13H,3,6H2,(H,14,15) |
InChI Key |
AJJYEGFGOWVQTO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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